molecular formula C23H40O4 B1251943 12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)- CAS No. 219948-37-5

12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-

Cat. No. B1251943
M. Wt: 380.6 g/mol
InChI Key: ZAIRPZJGPNIHRZ-RHNLGMIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopersin is a long-chain primary fatty alcohol that is henicosan-1-ol which carries an acetoxy group at position 2, keto group at position 4, and two double bonds at positions 12 and 15. It is a long-chain primary fatty alcohol, an acetate ester and a ketone.

Scientific Research Applications

Biological Activity in Plants

  • A compound closely related to “12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-” named isopersin, isolated from avocado idioblast oil cells, showed no effects on larval survivorship or growth in Spodoptera exigua (Rodriguez-Saona, Millar, & Trumble, 1998)(Rodriguez-Saona, Millar, & Trumble, 1998).
  • Another compound, (E,Z,Z)-1-Acetoxy-2-hydroxy-4-oxo-heneicosa-5,12,15-triene, also isolated from avocado, inhibited spore germination of Colletotrichum gloeosporioides (Domergue, Helms, Prusky, & Browse, 2000)(Domergue, Helms, Prusky, & Browse, 2000).

Insecticidal and Feeding Deterrent Effects

  • The compound persin, similar in structure to the requested compound, isolated from avocado was toxic to Spodoptera exigua larvae and deterred feeding at certain concentrations (Rodriguez‐Saona, Millar, & Trumble, 1997)(Rodriguez‐Saona, Millar, & Trumble, 1997).

Antitumor Activity

  • Closely related acetylenic alcohols from the sponge Cribrochalina vasculum showed selective in vitro antitumor activity against certain cancer cell lines (Hallock et al., 1995)(Hallock et al., 1995).

Antioxidant Properties

  • Persenone A and B, isolated from avocado fruit, were found to be inhibitors of superoxide and nitric oxide generation in cell culture systems, indicating potential antioxidant properties (Kim et al., 2000)(Kim et al., 2000).

Pheromone Components in Insects

  • Compounds similar to the requested compound have been identified as major sex pheromone components in certain Lepidoptera species (Gries et al., 2003)(Gries et al., 2003).

properties

CAS RN

219948-37-5

Product Name

12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

[(2R,12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate

InChI

InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)19-23(20-24)27-21(2)25/h7-8,10-11,23-24H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-/t23-/m1/s1

InChI Key

ZAIRPZJGPNIHRZ-RHNLGMIQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)C[C@H](CO)OC(=O)C

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CC(CO)OC(=O)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CC(CO)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-
Reactant of Route 2
12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-
Reactant of Route 3
12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-
Reactant of Route 4
12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-
Reactant of Route 5
12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-
Reactant of Route 6
12,15-Heneicosadien-4-one, 2-(acetyloxy)-1-hydroxy-, (2R,12Z,15Z)-

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